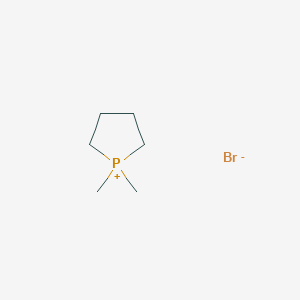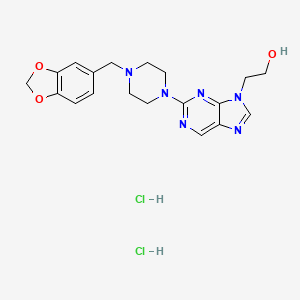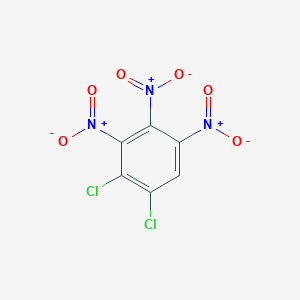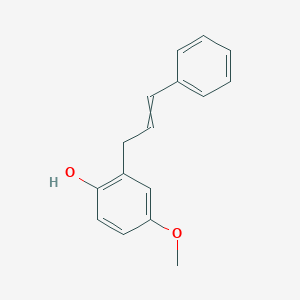
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is a phenolic compound known for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways involved in inflammation and neurodegeneration.
Medicine: Research indicates its potential use in treating conditions like Alzheimer’s disease and rheumatoid arthritis due to its anti-inflammatory and neuroprotective properties
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3, it reduces the expression of inflammatory proteins and amyloidogenic proteins, thereby mitigating inflammation and amyloidogenesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
2-Methoxy-4-(3-phenylprop-2-en-1-yl)phenol: Similar structure but with different substitution patterns.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit the STAT3 pathway. This makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
34591-41-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-methoxy-2-(3-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-11-16(17)14(12-15)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3 |
Clave InChI |
ANOINEJMMUGSIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


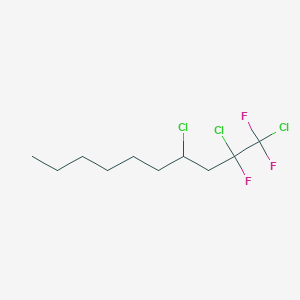
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

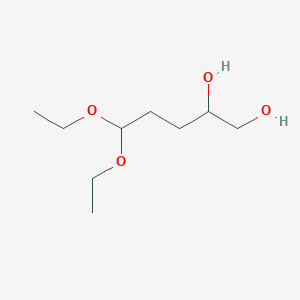

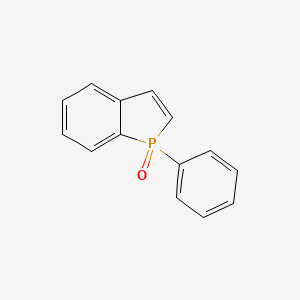
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)




